

# Spectroscopic Data and Experimental Protocols for Omaezallene

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## Compound of Interest

Compound Name: Okamurallene

Cat. No.: B14411414

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This guide provides a detailed overview of the spectroscopic data for Omaezallene, a bromoallene-containing natural product isolated from the red alga Laurencia sp. The information presented herein is crucial for the identification, characterization, and potential future development of this marine compound. All data is sourced from the primary literature reporting the structure elucidation of Omaezallene.

## High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the elemental composition of a molecule based on its precise mass-to-charge ratio.

Ion	Calculated Mass (m/z)	Measured Mass (m/z)
[M+Na] <sup>+</sup>	397.0566	397.0563

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear magnetic resonance spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for Omaezallene, recorded in benzene-d<sub>6</sub>, are presented below.

**<sup>1</sup>H NMR Data (600 MHz, C<sub>6</sub>D<sub>6</sub>)**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	5.99	d	5.9
4	5.43	ddd	10.7, 5.9, 1.2
5a	2.03	m	
5b	1.88	m	
6	4.02	m	
7	3.84	m	
9	5.86	ddd	15.1, 7.7, 5.8
10	5.49	ddd	15.1, 7.7, 1.2
12	3.93	q	6.8
13	5.17	d	6.8
14	2.50	m	
15	0.90	t	7.4

**<sup>13</sup>C NMR Data (150 MHz, C<sub>6</sub>D<sub>6</sub>)**

Position	Chemical Shift ( $\delta$ , ppm)
1	200.9
2	102.3
3	74.4
4	129.8
5	128.5
6	33.1
7	81.3
8	87.7
9	34.6
10	133.4
11	126.1
12	81.1
13	84.8
14	22.8
15	13.9

## Experimental Protocols

The following are the methodologies employed for the acquisition of the spectroscopic data.

### High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: JEOL JMS-T100LP spectrometer.
- Ionization Mode: Electrospray Ionization (ESI).
- Analysis Mode: Time-of-Flight (TOF).

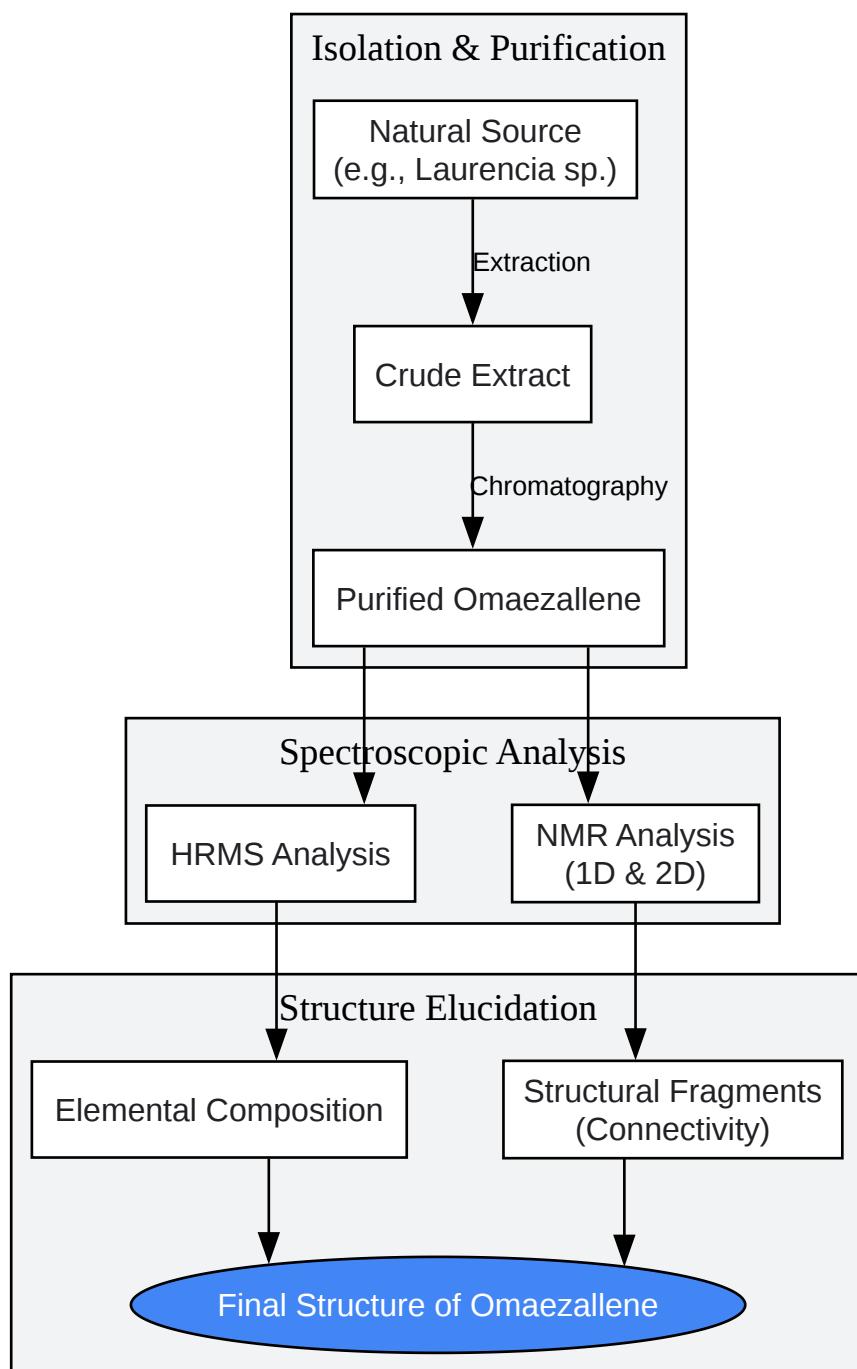
- Sample Preparation: The purified sample of Omaezallene was dissolved in an appropriate solvent and introduced into the mass spectrometer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker AVANCE 600 spectrometer.
- Frequencies: 600 MHz for  $^1\text{H}$  NMR and 150 MHz for  $^{13}\text{C}$  NMR.
- Solvent: Benzene-d<sub>6</sub> (C<sub>6</sub>D<sub>6</sub>).
- Referencing: The residual solvent peak of benzene-d<sub>6</sub> was used as an internal standard ( $\delta\text{H} = 7.16$  ppm,  $\delta\text{C} = 128.0$  ppm).
- Data Acquisition: Standard pulse sequences were used to acquire 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR spectra.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like Omaezallene.



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Workflow for the Structure Elucidation of a Natural Product.

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